5,6-dimethyl-3-nitro-1H-pyridin-2-one
Overview
Description
5,6-Dimethyl-3-nitro-1H-pyridin-2-one is a heterocyclic compound with a pyridine ring substituted with methyl groups at positions 5 and 6, a nitro group at position 3, and a keto group at position 2
Scientific Research Applications
5,6-Dimethyl-3-nitro-1H-pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-3-nitro-1H-pyridin-2-one typically involves the nitration of 5,6-dimethyl-2-pyridone. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-3-nitro-1H-pyridin-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other substituents under appropriate conditions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Reduction: 5,6-Dimethyl-3-amino-1H-pyridin-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5,6-Dimethyl-3-nitro-2-pyridone carboxylic acids.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-3-nitro-1H-pyridin-2-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethyl-2-pyridone: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitro-2-pyridone: Lacks the methyl groups, which can influence its chemical properties and reactivity.
5-Methyl-3-nitro-2-pyridone: Contains only one methyl group, affecting its steric and electronic properties.
Uniqueness
5,6-Dimethyl-3-nitro-1H-pyridin-2-one is unique due to the presence of both methyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these substituents allows for a wide range of chemical modifications and applications in various fields.
Properties
IUPAC Name |
5,6-dimethyl-3-nitro-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-6(9(11)12)7(10)8-5(4)2/h3H,1-2H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAODRZMUIIDRJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295122 | |
Record name | 5,6-dimethyl-3-nitro-1H-pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98276-88-1 | |
Record name | 5,6-dimethyl-3-nitro-1H-pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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